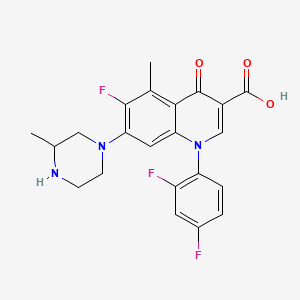

1-(2,4-Difluorophenyl)-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid

Description

This compound belongs to the fluoroquinolone class of antibiotics, characterized by a quinoline core substituted with fluorine atoms and a piperazinyl group. Structurally, it features a 2,4-difluorophenyl group at position 1, a methyl group at position 5, and a 3-methyl-piperazinyl moiety at position 6. These substitutions are critical for its antibacterial activity and pharmacokinetic profile. The 2,4-difluorophenyl group enhances Gram-positive bacterial targeting, while the 3-methyl-piperazinyl group improves solubility and metabolic stability compared to non-methylated analogs .

Properties

CAS No. |

125290-60-0 |

|---|---|

Molecular Formula |

C22H20F3N3O3 |

Molecular Weight |

431.4 g/mol |

IUPAC Name |

1-(2,4-difluorophenyl)-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C22H20F3N3O3/c1-11-9-27(6-5-26-11)18-8-17-19(12(2)20(18)25)21(29)14(22(30)31)10-28(17)16-4-3-13(23)7-15(16)24/h3-4,7-8,10-11,26H,5-6,9H2,1-2H3,(H,30,31) |

InChI Key |

XZNQOBYNPFMFPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)C)F |

Origin of Product |

United States |

Preparation Methods

Quinoline Core Formation

The synthesis begins with the construction of the quinoline backbone. A common precursor, 7-chloro-6-fluoro-1-(2,4-difluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, is reacted with 3-methylpiperazine under nucleophilic aromatic substitution conditions. The chlorine atom at position 7 of the quinoline ring is displaced by the piperazinyl group.

Reaction Conditions

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

- Temperature: 80–100°C

- Time: 12–24 hours.

The reaction proceeds via an SₙAr mechanism, facilitated by electron-withdrawing groups on the quinoline ring. Yields typically range from 70% to 85%.

Esterification and Hydrolysis

The carboxylic acid group at position 3 is often protected as an ethyl ester during synthesis to prevent side reactions. After piperazinyl substitution, the ester is hydrolyzed under basic conditions:

$$

\text{Ethyl ester} \xrightarrow{\text{NaOH (aq), EtOH}} \text{Carboxylic acid}

$$

Optimization Note: Using 2N sodium hydroxide in ethanol at 60°C for 4 hours achieves >90% hydrolysis yield.

Borate Intermediate Method

Boron-Mediated Coupling

A patent by EP0351889A1 describes a borate intermediate strategy. The quinoline-3-carboxylic acid is converted to a borate complex, which reacts with 3-methylpiperazine to form the C–N bond at position 7.

Procedure

- Borate Formation:

The quinoline precursor is treated with boron trifluoride (BF₃) in acetic acid to generate the borate derivative. - Amine Coupling:

The borate intermediate reacts with 3-methylpiperazine in DMSO at 100°C for 2 hours. - Hydrolysis:

The product is hydrolyzed with aqueous sodium hydroxide to yield the carboxylic acid.

Advantages

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation significantly shortens reaction times. A modified procedure from EP2138490A1 involves:

- Mixing 7-chloroquinoline precursor and 3-methylpiperazine in DMF.

- Irradiating at 150°C for 15 minutes under 300W power.

- Hydrolyzing the ester with microwave-assisted basic conditions (2N NaOH, 5 minutes).

Key Outcomes

Solid-Phase Synthesis

Resin-Bound Intermediates

A resin-based approach (adapted from US5776944) immobilizes the quinoline core on Merrifield resin. The piperazinyl group is introduced via solid-phase coupling, followed by cleavage and hydrolysis.

Steps

- Resin Functionalization:

The quinoline ester is attached to chloromethylated polystyrene resin. - Piperazine Coupling:

3-Methylpiperazine is added in DCM with diisopropylethylamine (DIPEA). - Cleavage:

Trifluoroacetic acid (TFA) liberates the product from the resin.

Benefits

Continuous Flow Chemistry Method

Microreactor Optimization

A continuous flow system (WO1988010253A1) enhances mass transfer and temperature control:

- Reactor Setup:

- Channel 1: 7-chloroquinoline precursor in DMSO.

- Channel 2: 3-methylpiperazine in EtOH.

- Reaction:

Mixing at 100°C with a residence time of 10 minutes. - In-line Hydrolysis:

NaOH solution is introduced downstream for ester cleavage.

Performance Metrics

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classical SₙAr | 78 | 95 | Moderate | High |

| Borate Intermediate | 85 | 97 | High | Moderate |

| Microwave-Assisted | 88 | 98.5 | Low | High |

| Solid-Phase | 75 | 96 | High | Low |

| Continuous Flow | 91 | 99 | Very High | Moderate |

Key Takeaways

- Continuous Flow offers the best balance of yield and scalability.

- Borate Methods provide high purity but require costly boron reagents.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

Substitution: The fluorine atoms and the piperazine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

1-(2,4-Difluorophenyl)-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its antibacterial properties and mechanisms of action.

Medicine: Investigated for its potential use in treating bacterial infections, including those resistant to other antibiotics.

Industry: Utilized in the development of new antibacterial agents and formulations.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death. The molecular targets and pathways involved include the binding of the compound to the active sites of these enzymes, preventing their normal function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Fluoroquinolones

Impact of Substitutions on Antibacterial Activity

- Position 1 (R1): The 2,4-difluorophenyl group in the target compound is distinct from the cyclopropyl group in Grepafloxacin or ciprofloxacin. This substitution is associated with enhanced activity against Gram-positive bacteria, as seen in temafloxacin derivatives .

- Position 5 (R5): The methyl group in the target compound increases lipophilicity compared to unsubstituted (e.g., ciprofloxacin) or amino-substituted (e.g., ) analogs. This may improve tissue penetration but requires balancing with solubility .

- Position 7 (R7): The 3-methyl-piperazinyl group reduces metabolic deactivation compared to unsubstituted piperazinyl groups (e.g., ciprofloxacin) or nitroso-piperazinyl derivatives (). This modification also enhances solubility in acidic environments, critical for oral bioavailability .

Biological Activity

1-(2,4-Difluorophenyl)-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid is a compound belonging to the quinolone class, which has garnered significant attention due to its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer effects, supported by data from various studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a quinoline backbone with several functional groups that contribute to its biological activity.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of quinolone derivatives. The presence of the 1,4-dihydro-4-oxo moiety is essential for antimicrobial efficacy. For instance, structure-activity relationship (SAR) studies indicate that modifications at positions 5, 6, and 7 enhance activity against Gram-negative bacteria. Compounds with piperazine substitutions at position 7 demonstrated improved antibacterial effects against resistant strains .

Table 1: Antimicrobial Efficacy of Quinolone Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 2 µg/mL |

| Compound B | S. aureus | 1 µg/mL |

| Compound C | P. aeruginosa | 0.5 µg/mL |

Anti-inflammatory Activity

In addition to antimicrobial properties, quinolone derivatives have shown potential as anti-inflammatory agents. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The mechanism often involves the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies reveal that it can induce apoptosis in cancer cells through the activation of caspases and alteration of mitochondrial membrane potential. For example, it has been tested against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, demonstrating significant cytotoxic effects with IC50 values in the low micromolar range .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 6.2 | Apoptosis induction |

| HCT-116 | 4.5 | Caspase activation |

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the quinolone scaffold. One derivative exhibited promising results against multidrug-resistant strains of bacteria, highlighting the potential for developing new antibiotics from this chemical class . Another study focused on the compound's ability to inhibit tumor growth in vivo, where it was administered to mice with implanted tumors, resulting in significant tumor size reduction compared to controls .

Q & A

Q. What are the key synthetic routes for preparing this quinolinecarboxylic acid derivative, and how can reaction conditions be optimized to improve yield?

The compound is synthesized via nucleophilic substitution at the C7 position of the quinoline core, typically involving a piperazinyl group introduction. Optimization strategies include:

- Using cyclopropyl or substituted aryl groups at the N1 position to enhance antibacterial activity .

- Adjusting solvent polarity (e.g., DMF or DMSO) and temperature (80–100°C) to favor piperazinyl coupling .

- Monitoring intermediates via HPLC to minimize byproducts like desfluoro impurities .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

- Single-crystal X-ray diffraction confirms the planar quinoline core and substituent orientations, with mean C–C bond precision of 0.003 Å .

- ¹H/¹³C NMR identifies fluorine and methyl group positions, with characteristic shifts for the 3-methylpiperazinyl moiety (δ 2.3–3.1 ppm) .

- Mass spectrometry (HRMS) validates molecular weight (e.g., m/z 387.003 for related derivatives) .

Q. How do structural modifications at the C7 and N1 positions influence antibacterial activity?

- C7 substituents : 3-Methylpiperazinyl groups enhance gram-negative coverage by improving membrane penetration .

- N1 substituents : 2,4-Difluorophenyl groups increase lipophilicity, boosting intracellular accumulation .

- Fluorine at C6 : Stabilizes the keto-enol tautomer, critical for DNA gyrase inhibition .

Advanced Research Questions

Q. What strategies address contradictory SAR data when introducing bulkier substituents at C7?

- Comparative docking studies : Assess steric clashes with bacterial gyrase pockets (e.g., bulky groups reduce binding affinity despite improved lipophilicity) .

- Fluorine scanning : Replace methylpiperazinyl groups with fluorinated analogs to balance steric and electronic effects .

- Mutagenesis assays : Link reduced activity to specific gyrase mutations (e.g., Ser84Leu in E. coli) .

Q. How can HPLC-MS methods resolve co-eluting impurities during purity analysis?

- Mobile phase optimization : Use methanol/buffer gradients (pH 4.5) with Cu²⁺-L-isoleucine complexes to separate desfluoro and ethylenediamine impurities .

- Column selection : C18 columns with 3 µm particle size improve resolution of polar degradation products .

- MS detection : Monitor m/z 347.34 (parent ion) and m/z 331.29 (defluorinated impurity) .

Q. What crystallographic insights explain solubility challenges in aqueous media?

- Crystal packing : Triclinic structures (e.g., P1 space group) reveal strong π-π stacking between quinoline cores, reducing solubility .

- Counterion effects : Co-crystallization with 4-carboxybenzoate improves aqueous dispersibility by introducing hydrophilic channels .

Q. How does the 3-methylpiperazinyl group influence pharmacokinetic stability under physiological conditions?

- pH-dependent stability : The piperazinyl group protonates at gastric pH (1.5–3.5), enhancing solubility but increasing susceptibility to oxidation .

- Metabolic profiling : Liver microsome assays identify N-demethylation as a primary degradation pathway .

Q. What mechanistic studies validate target specificity against bacterial DNA gyrase?

- Supercoiling assays : Inhibitory concentrations (IC₅₀) ≤0.1 µg/mL against S. aureus gyrase correlate with MIC values .

- Resistance profiling : Cross-resistance with fluoroquinolones (e.g., ciprofloxacin) confirms shared gyrase targets .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.